
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride
Overview
Description
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride is a chemical compound with the molecular formula C8H9N3·HCl It is a derivative of benzeneacetonitrile, where a hydrazinyl group is attached to the fourth position of the benzene ring, and it is combined with hydrochloride in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride typically involves the reaction of 4-chlorobenzeneacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzeneacetonitrile derivatives.
Scientific Research Applications
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile, 4-hydroxy-: This compound has a hydroxy group instead of a hydrazinyl group.
Benzeneacetonitrile, 4-methyl-: This compound features a methyl group at the fourth position of the benzene ring.
Benzeneacetonitrile, 4-chloro-: This compound contains a chlorine atom at the fourth position.
Uniqueness
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzeneacetonitrile derivatives.
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-5-7-1-3-8(11-10)4-2-7;/h1-4,11H,5,10H2;1H |
InChI Key |
OOYLNHYKZWRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NN.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

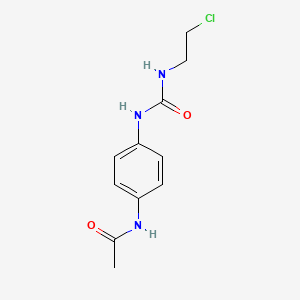
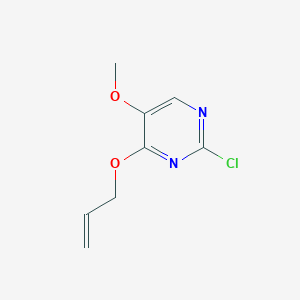
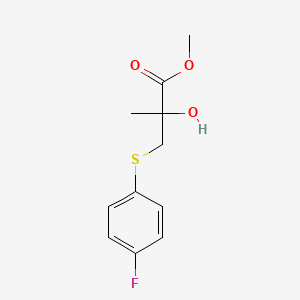
![[4-(4-{[(Benzyloxy)carbonyl]amino}butyl)phenoxy]acetic acid](/img/structure/B8561359.png)

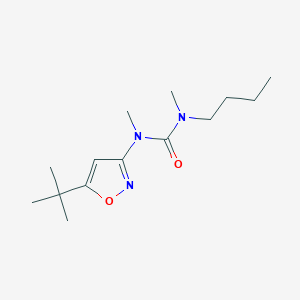
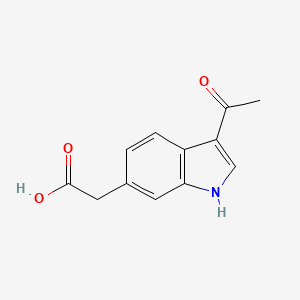
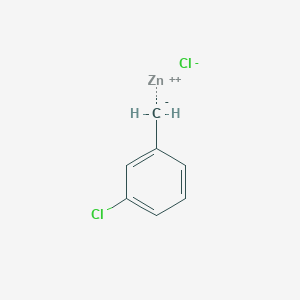

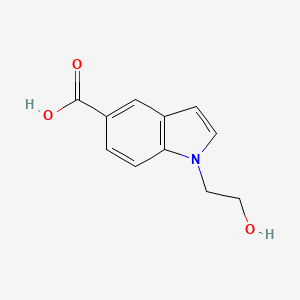
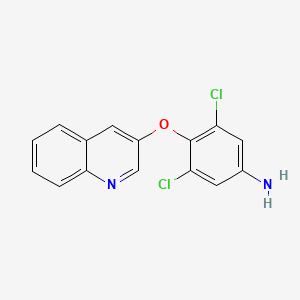
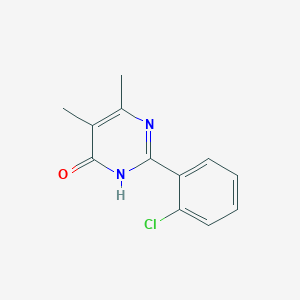
![5-(4-amino-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-3-yl)-2-fluorobenzonitrile](/img/structure/B8561399.png)
